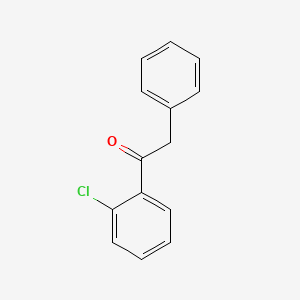

1-(2-Chlorophenyl)-2-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTHIEVNGSYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506990 | |

| Record name | 1-(2-Chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72867-72-2 | |

| Record name | 1-(2-Chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone, a ketone derivative of significant interest in medicinal chemistry and drug development. The document details a highly efficient microwave-assisted Friedel-Crafts acylation method, offering a direct and high-yield route to this target molecule.

Introduction

This compound, also known as 2'-chloro-2-phenylacetophenone, is a valuable intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a chlorinated phenyl ring and a benzyl group attached to a carbonyl function, makes it a versatile building block for the development of novel therapeutic agents. Traditional synthetic routes to such diaryl ketones can be cumbersome, often requiring multiple steps and harsh reaction conditions. This guide focuses on a modern, efficient, and high-purity synthesis utilizing microwave-assisted organic synthesis (MAOS).

Recommended Synthetic Pathway: Microwave-Assisted Friedel-Crafts Acylation

The recommended and most efficient pathway for the synthesis of this compound is the Friedel-Crafts acylation of an aromatic substrate with 2-(2-chlorophenyl)acetic acid. This reaction is effectively catalyzed by iron(III) chloride (FeCl₃) and significantly accelerated by microwave irradiation, leading to high yields and purity of the final product.[1] The use of FeCl₃ is particularly advantageous as it is less expensive and less toxic compared to aluminum chloride (AlCl₃), and often results in a cleaner reaction profile, obviating the need for chromatographic purification.[1]

Figure 1: Conceptual diagram of the microwave-assisted Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the highly effective microwave-assisted Friedel-Crafts acylation method.[1]

Materials:

-

2-(2-Chlorophenyl)acetic acid

-

Benzene (or other suitable arene)

-

Iron(III) chloride (FeCl₃), anhydrous

-

Cyanuric chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of Carboxylic Acid: In a microwave-safe reaction vessel, combine 2-(2-chlorophenyl)acetic acid (1 equivalent), cyanuric chloride (1 equivalent), and a catalytic amount of pyridine in dichloromethane.

-

Friedel-Crafts Acylation: To the activated mixture, add the aromatic substrate (e.g., benzene, 1.2 equivalents) and anhydrous iron(III) chloride (1.1 equivalents).

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 100-150 W) and temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.[1] If necessary, further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The microwave-assisted Friedel-Crafts acylation method provides significantly higher yields compared to conventional heating methods.[1] The use of FeCl₃ as a catalyst is particularly noteworthy for yielding a product of high purity.

| Parameter | Value | Reference |

| Yield | Significantly higher than conventional heating | [1] |

| Purity | High purity, often not requiring chromatographic purification with FeCl₃ catalyst | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The microwave-assisted Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acid with benzene, catalyzed by iron(III) chloride, presents a superior method for the synthesis of this compound. This approach offers significant advantages in terms of reaction time, yield, and product purity, making it an attractive strategy for researchers and professionals in drug development and organic synthesis. The detailed protocol and workflow provided in this guide serve as a practical resource for the efficient laboratory-scale production of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-2-phenylethanone is an aromatic ketone with a molecular structure featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone. This compound belongs to the broader class of diaryl ketones, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, compiled to aid researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chlorophenyl benzyl ketone, o-Chlorophenyl benzyl ketone | N/A |

| CAS Number | 72867-72-2 | [1] |

| Molecular Formula | C₁₄H₁₁ClO | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Boiling Point | 330.231 °C at 760 mmHg | [1] |

| Density | 1.191 g/cm³ | [1] |

| Melting Point | N/A | [1] |

| Melting Point of Isomer (1-(4-chlorophenyl)-2-phenylethanone) | 105 °C | N/A |

| Melting Point of Isomer (2-(2-Chlorophenyl)-1-phenylethanone) | 70.5 °C | N/A |

| Solubility | Data not available | N/A |

Synthesis

The synthesis of this compound can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride. In this reaction, the phenylacetyl group is introduced onto the chlorobenzene ring. Due to the ortho- and para-directing nature of the chloro substituent, a mixture of isomers, including this compound and 1-(4-chlorophenyl)-2-phenylethanone, is expected. The isomers would then require separation, typically via chromatographic methods.

Reaction Scheme:

General Experimental Protocol for Friedel-Crafts Acylation

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for a similar Friedel-Crafts acylation is provided below. This can serve as a starting point for the development of a specific synthetic method.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene (anhydrous)

-

Phenylacetyl chloride

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add phenylacetyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add chlorobenzene dropwise while maintaining the temperature at 0 °C.

-

Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet further downfield, estimated to be around 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon in the range of 190-200 ppm. Multiple signals would be present in the aromatic region (around 120-140 ppm) corresponding to the carbons of the phenyl rings. The methylene carbon would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). The C-Cl stretching vibration would be observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.69). Isotopic peaks corresponding to the presence of the chlorine-37 isotope would also be observed. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

General Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity of this compound. However, the broader class of acetophenones and related diaryl ketones has been investigated for a variety of pharmacological activities.

Context from Related Compounds

-

Antimicrobial Activity: Chalcones, which share a similar diaryl propenone scaffold, have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

-

Anticancer Activity: Certain substituted acetophenones have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis or the inhibition of specific enzymes involved in cell proliferation.

-

Enzyme Inhibition: The ketone moiety and the aromatic rings provide a scaffold that can interact with the active sites of various enzymes. Depending on the substitution pattern, diaryl ketones have been explored as inhibitors of enzymes such as cyclooxygenases and lipoxygenases.

Given the absence of specific studies on this compound, this is a promising area for future research. In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a logical first step in elucidating its potential pharmacological profile.

Conclusion

This compound is a compound for which detailed characterization and biological evaluation are not extensively reported in the public domain. This guide provides the available physicochemical data and outlines a plausible synthetic route and expected analytical characteristics based on the principles of organic chemistry and data from related compounds. The lack of biological data presents an opportunity for new research to explore the potential of this molecule in drug discovery and development. Further investigation is required to fully characterize its properties and potential applications.

References

Technical Guide: 1-(2-Chlorophenyl)-2-phenylethanone

CAS Number: 72867-72-2

Synonyms: 2'-Chloro-2-phenylacetophenone, Benzyl 2-chlorophenyl ketone

This technical guide provides a comprehensive overview of the available scientific and technical data for 1-(2-Chlorophenyl)-2-phenylethanone, a molecule of interest in chemical synthesis and potentially for drug development professionals. Due to the limited specific research on this compound, this guide also includes information on closely related isomers and general synthetic methodologies for the deoxybenzoin class of molecules.

Physicochemical Properties

The physicochemical properties of this compound and its isomer, 2-(2-Chlorophenyl)-1-phenylethanone, are summarized below. This data is primarily compiled from chemical supplier databases, as extensive characterization is not widely available in published literature.

| Property | This compound (CAS: 72867-72-2) | 2-(2-Chlorophenyl)-1-phenylethanone (CAS: 57479-60-4) |

| Molecular Formula | C₁₄H₁₁ClO | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol | 230.69 g/mol |

| Physical Form | Colorless Oil | Solid |

| Melting Point | Not available | 70.5 °C |

| Boiling Point | Not available | 350.6 °C at 760 mmHg |

| Flash Point | 184.7 °C | 192.2 °C |

| Density | 1.191 g/cm³ | 1.191 g/cm³ |

| Solubility | Slightly soluble in Chloroform and Methanol | Not available |

| LogP | 3.765 | 3.8 |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles and literature on related compounds, several synthetic routes can be proposed.

General Synthesis of Deoxybenzoins

Deoxybenzoins, the class of compounds to which this compound belongs, can be synthesized through various methods.

1. Friedel-Crafts Acylation: This is a common method for forming aryl ketones. The synthesis of 2-(2-chlorophenyl)-1-phenylethanones has been achieved through the Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acids in the presence of cyanuric chloride, pyridine, and a Lewis acid like AlCl₃ or FeCl₃, often accelerated by microwave heating.[1] A similar approach could likely be adapted for the synthesis of the target molecule.

Workflow for Friedel-Crafts Acylation

Caption: Generalized workflow for Friedel-Crafts acylation.

2. Hoesch Reaction: The Hoesch reaction involves the reaction of a nitrile with a phenol or other electron-rich aromatic compound in the presence of an acid catalyst to form a ketone.[2] This could potentially be used by reacting 2-chlorobenzonitrile with a suitable phenyl organometallic reagent.

3. Reduction of Benzoins: Symmetrical deoxybenzoins can be prepared by the reduction of the corresponding benzoin.[3] This method would require the prior synthesis of the corresponding 2-chloro-substituted benzoin.

Experimental Protocol for a Related Reaction: Bromination of 1-(2-chlorophenyl)ethanone

While a specific protocol for the synthesis of the title compound is not available, the following is a detailed protocol for the bromination of a closely related precursor, which is a key step in the synthesis of a more complex derivative. This illustrates the type of experimental procedures used in the synthesis of related molecules.[4]

Objective: To synthesize 2-bromo-1-(2-chlorophenyl)ethanone.

Materials:

-

1-(2-chlorophenyl)ethanone (100 g)

-

Acetic acid (500 ml)

-

Bromine (144.71 g)

-

Water (1000 ml)

-

Sodium sulfite (138.6 g)

-

Toluene

Procedure:

-

A solution of 1-(2-chlorophenyl)ethanone in acetic acid is prepared in a suitable reaction vessel.

-

Bromine is added in lot-wise to the solution at a temperature of 20-25°C.

-

The reaction mixture is stirred at 25-30°C.

-

Water and sodium sulfite are added to the reaction mixture at 25-35°C and stirred.

-

Toluene is added to the reaction mixture at 30-35°C.

-

The mixture is then cooled to 0-5°C to facilitate precipitation of the product.

-

The resulting solid is filtered, washed, and dried to yield the title compound.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

However, the broader class of acetophenones and deoxybenzoins are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, some deoxybenzoin oxime derivatives have been investigated for their immunosuppressive activity.[5] The structural similarity of this compound to these compounds suggests that it could be a candidate for biological screening in various assays.

Professionals in drug development may consider this molecule as a scaffold for building more complex molecules or for inclusion in high-throughput screening campaigns to identify novel biological activities.

Signaling Pathways and Experimental Workflows

No signaling pathways or specific experimental workflows involving this compound have been described in the available literature. Research into the biological effects of this compound would be required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a chemical compound for which basic physicochemical data is available, but in-depth scientific research is lacking. While general synthetic routes applicable to deoxybenzoins can be proposed, specific, optimized experimental protocols for its synthesis are not readily found in the public domain. Furthermore, its biological activity and potential applications in drug development remain unexplored. This technical guide provides the currently available information and suggests potential avenues for future research for scientists and drug development professionals interested in this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tdcommons.org [tdcommons.org]

- 5. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2-Chlorophenyl)-2-phenylethanone: Current Scientific Understanding

For the attention of: Researchers, scientists, and drug development professionals.

November 6, 2025

Abstract

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the mechanism of action of 1-(2-Chlorophenyl)-2-phenylethanone. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed studies elucidating the specific molecular mechanism of action, quantitative biological data, and defined signaling pathways for this particular compound are not extensively available in the public domain. The information presented herein is compiled from data on structurally related compounds and general chemical properties, which may offer preliminary insights for future research.

Introduction

This compound is a chemical entity belonging to the class of deoxybenzoins, characterized by a carbonyl group attached to a phenyl ring and an adjacent methylene group bonded to a second phenyl ring, with a chlorine atom substituted on the ortho position of the first phenyl ring. While the broader class of chalcones and related phenylethanone derivatives have been investigated for various biological activities, specific data for this compound remains scarce. This document aims to provide a foundational understanding based on available information and suggest potential avenues for future investigation.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided below. This information is primarily sourced from chemical supplier databases and public chemical repositories.

| Property | Value | Source |

| CAS Number | 72867-72-2 | ChemSrc[1] |

| Molecular Formula | C₁₄H₁₁ClO | PubChem |

| Molecular Weight | 230.69 g/mol | PubChem |

| Synonyms | 2-chlorophenylbenzyl ketone, o-chlorophenyl benzyl ketone, alpha-Phenyl-2'-chloroacetophenone | CymitQuimica[2] |

Putative Biological Activity and Mechanism of Action (Inferred from Related Compounds)

Direct experimental evidence detailing the mechanism of action for this compound is not currently published. However, by examining structurally similar molecules, we can hypothesize potential areas of biological activity that may warrant investigation.

Derivatives of phenylacetamide have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects on cancer cell lines. For instance, studies on certain N-substituted-2-phenylacetamide derivatives have shown antiproliferative effects in a dose-dependent manner on cell lines such as MCF7, MDA-MB468, and PC12[3]. The proposed mechanism for some of these related compounds involves the induction of both extrinsic and intrinsic apoptotic pathways[3].

Furthermore, other compounds containing a chlorophenyl moiety have been investigated for a range of biological activities. For example, Mitotane, which is 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane, has demonstrated cytotoxic activity against adrenal neoplastic cells, with evidence suggesting that it induces mitochondrial degeneration[4]. While the core structure of Mitotane differs significantly from this compound, it highlights that chlorophenyl-containing small molecules can exhibit specific cellular toxicities.

Given the structural features of this compound, potential, yet unproven, mechanisms of action could involve:

-

Enzyme Inhibition: The ketone functional group could potentially interact with the active sites of various enzymes.

-

Receptor Binding: The aromatic rings and the overall three-dimensional shape of the molecule might allow it to bind to specific receptors, although no such interactions have been reported[5][6][7].

-

Interference with Protein-Protein Interactions: The rigid structure could potentially disrupt protein-protein interfaces.

It is critical to emphasize that these are speculative pathways based on the activities of analogous compounds and require experimental validation for this compound.

Quantitative Data

A thorough search for quantitative biological data such as IC₅₀, EC₅₀, Kᵢ, or Kₐ values for this compound did not yield any specific results. The absence of such data in public databases like PubChem and in the scientific literature prevents a quantitative assessment of its potency or efficacy in any biological assay.

Experimental Protocols

As no specific biological studies on this compound have been identified, this guide cannot provide detailed experimental protocols for its evaluation. However, for researchers interested in investigating this compound, a general workflow for initial screening can be proposed.

General Experimental Workflow for Preliminary Screening

The following diagram outlines a logical progression for the initial biological evaluation of a novel compound like this compound.

Caption: A proposed experimental workflow for the initial biological characterization of this compound.

Signaling Pathways

Due to the lack of research on its biological effects, there are no described signaling pathways known to be modulated by this compound. Future research, following the identification of a molecular target, would be necessary to elucidate any such pathways.

Conclusion and Future Directions

Future research efforts should be directed towards:

-

Broad-based biological screening: Utilizing a diverse panel of cell lines and in vitro assays to identify any potential therapeutic areas.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify molecular binding partners.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the contribution of different structural motifs to any observed biological activity.

The information presented here, though limited, provides a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Rigorous experimental investigation is required to move beyond speculation and truly understand the pharmacological profile of this compound.

References

- 1. This compound | CAS#:72867-72-2 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Cytotoxic activity of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (mitotane) and its analogs on feminizing adrenal neoplastic cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain pharmacokinetics and in vivo receptor binding of 1,4-dihydropyridine calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observed drug-receptor association rates are governed by membrane affinity: the importance of establishing "micro-pharmacokinetic/pharmacodynamic relationships" at the β2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)-2-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of 1-(2-Chlorophenyl)-2-phenylethanone (CAS No. 72867-72-2), a derivative of deoxybenzoin. Deoxybenzoins are recognized for their utility in the synthesis of natural products and pharmaceutically active molecules, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] This document aims to serve as a foundational resource for researchers interested in this compound and its potential applications.

Spectroscopic Data

Predicted ¹H NMR Data

Predictive algorithms and analysis of similar structures suggest the following proton NMR chemical shifts for this compound in a standard solvent like CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methylene (-CH₂-) | ~ 4.3 | Singlet | 2H |

| Phenyl group | 7.2 - 7.4 | Multiplet | 5H |

| 2-Chlorophenyl group | 7.3 - 7.6 | Multiplet | 4H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR spectrum is expected to show the following resonances.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 196 |

| Methylene (-CH₂-) | ~ 45 |

| Phenyl group | 127 - 134 |

| 2-Chlorophenyl group | 127 - 138 (including C-Cl) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1680 - 1700 | Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 750 - 800 | Strong |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol |

| Exact Mass | 230.0498 g/mol |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.[2][3][4] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Phenylacetyl Chloride.

Reagents and Materials:

-

Chlorobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is assembled and flame-dried. The apparatus is allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to dry dichloromethane in the flask. The suspension is cooled to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Phenylacetyl chloride (1.0 equivalent) dissolved in a small amount of dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for an additional 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Chlorobenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done in a fume hood as HCl gas will be evolved. This step hydrolyzes the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.

-

Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Significance

While no specific biological signaling pathways have been elucidated for this compound, derivatives of deoxybenzoin are known to possess a variety of biological activities. Studies on related chloro-substituted deoxybenzoins and other flavonoid derivatives have indicated potential antimicrobial and other therapeutic properties. For instance, various halogenated flavonoid derivatives have shown significant antimicrobial effects. Therefore, it is plausible that this compound could be a candidate for biological screening to explore its potential as an anti-inflammatory, antibacterial, or antifungal agent.

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Hypothetical workflow for the biological screening of this compound.

References

Unraveling the Structural Architecture of Deoxybenzoin: A Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone and its Progenitor

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look into the structural characteristics of deoxybenzoin derivatives, with a specific focus on 1-(2-Chlorophenyl)-2-phenylethanone. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document leverages the known crystal structure of its parent compound, 2-phenylacetophenone (deoxybenzoin), as a foundational reference. This guide offers detailed experimental protocols for synthesis and crystallization, presents available crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

Deoxybenzoins (1,2-diphenylethanones) represent a class of aromatic ketones that serve as crucial intermediates in the synthesis of various biologically active compounds and are used as photoinitiators in polymerization processes.[1][2] The substitution patterns on their phenyl rings can significantly influence their chemical reactivity, physical properties, and biological activities. This compound, a chlorinated derivative of deoxybenzoin, is of particular interest for its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for structure-based drug design and for elucidating structure-property relationships.

Due to the absence of a published crystal structure for this compound, this guide presents the crystallographic data for the parent molecule, 2-phenylacetophenone, sourced from the Crystallography Open Database (COD) under the deposition number 2002019.[3] This information provides a valuable comparative benchmark for researchers working with substituted deoxybenzoins.

Crystallographic Data of 2-Phenylacetophenone (Deoxybenzoin)

The crystal structure of 2-phenylacetophenone has been determined by X-ray diffraction, revealing key insights into its molecular geometry and packing in the solid state.[3] The quantitative data is summarized in the table below for clarity and ease of comparison.

| Parameter | Value [3] |

| Chemical Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 8.028 Å |

| b | 5.456 Å |

| c | 24.035 Å |

| α | 90.0° |

| β | 90.0° |

| γ | 90.0° |

| Unit Cell Volume | 1051.4 ų |

| Z (Molecules per unit cell) | 4 |

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and crystallization of this compound, based on established procedures for deoxybenzoin and its derivatives.

Synthesis of this compound

The synthesis can be achieved via a Friedel-Crafts acylation reaction.

Materials:

-

2-Chlorobenzoyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 2-chlorobenzoyl chloride in dry dichloromethane dropwise to the stirred suspension.

-

Following the addition, add dry benzene dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to stand undisturbed at room temperature in a loosely covered vial to permit slow evaporation of the solvent.

-

Monitor the vial for the formation of single crystals over several days.

Experimental and Analytical Workflow

The logical progression from synthesis to structural analysis is a critical aspect of chemical research. The following diagram, generated using Graphviz, illustrates the proposed workflow for obtaining and characterizing this compound.

As depicted in the workflow, the synthesis is followed by standard purification and characterization techniques. The pursuit of single crystals is a crucial step for definitive structural elucidation via X-ray diffraction, a goal that remains to be achieved for this compound.

Conclusion

This technical guide provides a comprehensive overview of the structural aspects of this compound, contextualized by the available data for its parent compound, 2-phenylacetophenone. The detailed experimental protocols for synthesis and crystallization offer a practical roadmap for researchers aiming to produce and characterize this and related deoxybenzoin derivatives. While the crystal structure of the title compound remains elusive, the provided data and methodologies serve as a valuable resource for advancing research in the fields of medicinal chemistry and materials science, encouraging further investigation into the rich structural landscape of this class of compounds.

References

A Technical Guide to the Solubility of 1-(2-Chlorophenyl)-2-phenylethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chlorophenyl)-2-phenylethanone, a ketone with potential applications in organic synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation. This document outlines the theoretical and practical aspects of its solubility, including a summary of expected solubility trends, detailed experimental protocols for solubility determination, and a workflow for systematic solubility studies.

Introduction to this compound

This compound, also known as 2'-chloro-α-phenylacetophenone or 2-chlorophenyl benzyl ketone, is an aromatic ketone. Its chemical structure, featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone, suggests a generally nonpolar character, which dictates its solubility in organic solvents. The presence of the polar carbonyl group and the chlorine atom introduces some polarity, influencing its interaction with a range of solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an illustrative summary of expected solubility in common organic solvents based on the principle of "like dissolves like" and the known solubility of similar aromatic ketones. The data is presented in grams of solute per 100 mL of solvent at 25°C and atmospheric pressure.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |

| Acetone | C₃H₆O | 20.7 | High (>10 g/100 mL) |

| Ethanol | C₂H₅OH | 24.5 | Moderate (1-10 g/100 mL) |

| Methanol | CH₃OH | 32.7 | Moderate (1-10 g/100 mL) |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | High (>10 g/100 mL) |

| Dichloromethane | CH₂Cl₂ | 9.1 | Very High (>20 g/100 mL) |

| Toluene | C₇H₈ | 2.4 | High (>10 g/100 mL) |

| n-Hexane | C₆H₁₄ | 1.9 | Low (<1 g/100 mL) |

| Water | H₂O | 80.1 | Very Low (<0.1 g/100 mL) |

Note: This table is illustrative. Actual solubility values must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C, 37°C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification of Solute:

-

Analyze the diluted solutions using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (C × V × DF) / V₀ × 100 Where:

-

C = Concentration of the diluted sample (g/mL)

-

V = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

V₀ = Volume of the supernatant withdrawn (mL)

-

-

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for a comprehensive solubility assessment of a chemical compound.

Caption: Workflow for experimental solubility determination.

Conclusion

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone: Synthesis, Properties, and Potential Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive literature review of 1-(2-Chlorophenyl)-2-phenylethanone, a diarylethanone compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific molecule, this guide also incorporates information on its isomers and structurally related compounds to provide a broader context for its potential properties and applications. The synthesis, physicochemical properties, and potential biological activities are discussed, with a focus on providing actionable data and detailed experimental insights.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its isomers and related compounds are well-documented. The following tables summarize key quantitative data for 1-(2-chlorophenyl)ethanone and 2-(4-chlorophenyl)-1-phenylethanone to provide a comparative overview.

Table 1: General Properties of 1-(2-Chlorophenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 2142-68-9 | [2] |

| IUPAC Name | 1-(2-chlorophenyl)ethanone | [1] |

| Synonyms | 2'-Chloroacetophenone, o-Chloroacetophenone | [1][2] |

Table 2: Computed Properties of 1-(2-Chlorophenyl)ethanone

| Property | Value | Reference |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 154.0185425 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Table 3: Physicochemical Properties of 2-(4-Chlorophenyl)-1-phenylethanone

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| CAS Number | 6332-83-8 | [3] |

| IUPAC Name | 2-(4-chlorophenyl)-1-phenylethanone | [3] |

| Melting Point | Not Available | |

| Boiling Point | Not Available |

Table 4: Computed Properties of 2-(4-Chlorophenyl)-1-phenylethanone

| Property | Value | Reference |

| XLogP3 | 3.8 | [3] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 230.0498427 Da | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

Synthesis of this compound

The synthesis of 1,2-diaryl ethanones can be achieved through various methods. The most direct and widely used approach for this class of compounds is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5][6] For the synthesis of this compound, this would involve the reaction of chlorobenzene with phenylacetyl chloride.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and should be optimized for the specific synthesis of this compound.

Materials:

-

Chlorobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is set up in a fume hood.

-

Reactant and Catalyst Addition: Anhydrous dichloromethane is added to the flask, followed by anhydrous aluminum chloride. The mixture is cooled in an ice bath.

-

Acyl Chloride Addition: Phenylacetyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Aromatic Substrate Addition: After the formation of the acylium ion complex, chlorobenzene is added dropwise to the reaction mixture at a low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

- 1. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: 1-(2-Chlorophenyl)-2-phenylethanone as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Chlorophenyl)-2-phenylethanone is a halogenated aromatic ketone that serves as a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural features, including the reactive ketone functionality and the presence of a chlorinated phenyl ring, make it an ideal starting point for the construction of complex heterocyclic systems and other pharmacologically relevant scaffolds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential therapeutic agents, with a focus on antifungal compounds and precursors for anticonvulsant drugs.

Application 1: Synthesis of Antifungal Azole Derivatives

The scaffold of this compound is a key component in the design of novel antifungal agents. By introducing an azole moiety, such as imidazole or triazole, it is possible to synthesize compounds with potent activity against various fungal pathogens. These compounds are designed as flexible analogs of known antifungal drugs and have shown promising results in biological evaluations.[3]

General Synthetic Pathway for Azole Antifungal Agents

The synthesis of 1-(2-chlorophenyl)-2-(azol-1-yl)ethanone derivatives typically begins with the bromination of the parent ketone, 1-(2-chlorophenyl)ethanone, to form the reactive α-bromo intermediate. This intermediate then undergoes nucleophilic substitution with the desired azole to yield the final product. While the provided search results detail the synthesis of analogous compounds, the following protocol is a generalized procedure based on these established methods.

Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol describes a two-step synthesis of a representative imidazole-containing antifungal candidate.

Step 1: Synthesis of 2-bromo-1-(2-chlorophenyl)ethanone

-

Dissolve 1-(2-chlorophenyl)ethanone (100 g) in acetic acid (500 ml) in a reaction vessel equipped with a stirrer and a dropping funnel at 20-25°C.[4]

-

Slowly add bromine (144.71 g) to the solution in a dropwise manner, maintaining the temperature between 20-25°C.[4]

-

After the addition is complete, stir the reaction mixture at 25-30°C until the reaction is complete (monitor by TLC).[4]

-

Upon completion, add water (1000 ml) and sodium sulfite (138.6 g) to the reaction mixture at 25-35°C and stir.[4]

-

Extract the product with a suitable organic solvent such as toluene.[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-chlorophenyl)ethanone.

Step 2: Synthesis of 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

-

To a solution of 2-bromo-1-(2-chlorophenyl)ethanone in a suitable solvent like acetonitrile, add 1H-imidazole and a base such as potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₁₄H₁₁ClO | 230.69 | - | - |

| 2-bromo-1-(2-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 | High | - |

| 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | C₁₁H₉ClN₂O | 220.66 | Good | - |

Note: Specific yields and melting points for the final imidazole product would be dependent on the precise reaction conditions and purification methods used.

Synthetic Workflow Diagram

Caption: Synthetic route to a potential antifungal azole derivative.

Application 2: Intermediate for the Synthesis of Cenobamate

This compound derivatives are crucial intermediates in the synthesis of Cenobamate, an FDA-approved anti-seizure medication. The synthesis involves the formation of a tetrazole-containing ketone, which is then stereoselectively reduced to the corresponding alcohol and subsequently carbamoylated.

Synthetic Pathway to a Key Cenobamate Intermediate

The synthesis of the key intermediate, 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, starts from 2-bromo-1-(2-chlorophenyl)ethanone, which is derived from 1-(2-chlorophenyl)ethanone. This tetrazolyl ketone is a direct precursor to the chiral alcohol needed for the synthesis of Cenobamate.[4]

Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

This protocol outlines the synthesis of a key intermediate for Cenobamate.

-

Prepare 2-bromo-1-(2-chlorophenyl)ethanone as described in the previous application.

-

In a reaction vessel, dissolve 2-bromo-1-(2-chlorophenyl)ethanone in acetonitrile.

-

Add 1H-tetrazole and potassium carbonate to the solution.

-

Stir the reaction mixture, potentially with heating, until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Cenobamate Intermediate Synthesis

| Compound | Purity by HPLC (%) | Chiral Purity by HPLC (%) | Yield (%) |

| 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone | 95.72 | - | 58.0 |

| (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol | - | - | - |

| Cenobamate | 99.84 | 100 | 81.0 |

Note: The data for the intermediate and final product are taken from a specific patented process and may vary.[4]

Experimental Workflow for Cenobamate Synthesis

Caption: Workflow for the synthesis of Cenobamate.

Conclusion

This compound and its immediate derivatives are highly valuable building blocks in medicinal chemistry and drug development. The protocols and data presented here demonstrate its utility in creating complex heterocyclic structures with significant biological activity. The synthetic versatility of this compound allows for the exploration of diverse chemical spaces, leading to the discovery of new therapeutic agents. Researchers can adapt and optimize these methodologies to synthesize novel compounds for various therapeutic targets.

References

- 1. 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone | 1403667-07-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

Application Notes and Protocols for the Purification of 1-(2-Chlorophenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(2-Chlorophenyl)-2-phenylethanone, a key intermediate in various synthetic processes. The following methods are described: recrystallization and column chromatography for bulk purification, and High-Performance Liquid Chromatography (HPLC) for purity analysis.

Introduction

This compound is a ketone derivative whose purity is crucial for the successful synthesis of downstream products in drug development and other chemical industries. Impurities can lead to side reactions, lower yields, and compromised final product quality. This document outlines effective techniques to achieve high purity of this compound.

Purification Techniques

A multi-step purification strategy is often employed to achieve the desired level of purity. The choice of method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a robust technique for purifying solid compounds. The selection of an appropriate solvent system is critical for high recovery and purity. Based on methodologies for analogous compounds, solvent systems involving isopropanol and heptane are effective.

Column Chromatography

For complex mixtures or when very high purity is required, silica gel column chromatography is a suitable method. A non-polar/polar solvent system is used to separate the target compound from its impurities based on differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily an analytical technique to assess the purity of the compound after purification. A reverse-phase method is commonly employed for this class of compounds.

Quantitative Data Summary

The following table summarizes the expected purity levels achievable with different purification techniques, based on data from structurally similar compounds.

| Purification Technique | Solvent/Mobile Phase System | Purity Achieved (HPLC) | Reference |

| Recrystallization | Isopropanol | > 98.5% | [1] |

| Recrystallization | Isopropanol / n-Heptane | > 99.8% | [1] |

| Column Chromatography | Hexane / Ethyl Acetate Gradient | > 99.0% | General laboratory practice |

| HPLC Analysis | Acetonitrile / Water / Phosphoric Acid | Analytical Data | [2] |

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/n-Heptane

This protocol is designed for the purification of crystalline this compound.

Materials:

-

Crude this compound

-

Isopropanol (IPA)

-

n-Heptane

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 55-60°C) in an Erlenmeyer flask equipped with a condenser and magnetic stirrer.

-

Once the solid is completely dissolved, add n-heptane dropwise at the same temperature until the solution becomes slightly turbid.

-

Add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath for approximately 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a cold mixture of isopropanol and n-heptane (e.g., 1:2 v/v).

-

Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for separating this compound from closely related impurities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

-

Monitor the separation by collecting fractions and analyzing them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis

This protocol outlines a reverse-phase HPLC method for determining the purity of the purified product.[2]

Materials:

-

Purified this compound

-

HPLC grade acetonitrile (MeCN)

-

HPLC grade water

-

Phosphoric acid

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 column

Procedure:

-

Prepare the mobile phase: a mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). The exact ratio may need to be optimized (e.g., 70:30 MeCN:Water).

-

Prepare a standard solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Set the HPLC flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the sample solution onto the column.

-

Record the chromatogram and determine the purity by calculating the area percentage of the main peak.

Visualizations

Purification Workflow

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

Caption: Decision tree for selecting the appropriate purification strategy.

References

Application Notes and Protocols for the Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chlorophenyl)-2-phenylethanone, a deoxybenzoin derivative, serves as a crucial scaffold in medicinal chemistry. Its derivatives, particularly chalcones and other heterocyclic compounds, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of the core this compound structure and its subsequent conversion into chalcone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds.[2][3]

I. Synthesis of the Core Structure: this compound via Friedel-Crafts Acylation

The synthesis of the this compound core can be achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring. In this proposed protocol, benzene is acylated with 2-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chlorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Procedure:

Step 1: Synthesis of 2-Chlorophenylacetyl Chloride

-

In a fume hood, place 2-chlorophenylacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

Add thionyl chloride (SOCl₂) in excess (approximately 2-3 molar equivalents).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 2-chlorophenylacetyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 molar equivalents) in anhydrous dichloromethane (DCM) or benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Dissolve the crude 2-chlorophenylacetyl chloride from Step 1 in a small amount of anhydrous benzene and place it in the dropping funnel.

-

Add the 2-chlorophenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5]

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound.

II. Synthesis of this compound Derivatives (Chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent derivatives that can be synthesized from ketone precursors. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base or acid catalyst.[6][7]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

This compound (or a similar acetophenone derivative)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Stirring apparatus, ice bath.

Procedure:

-

Dissolve this compound (1 molar equivalent) and the desired substituted benzaldehyde (1 molar equivalent) in ethanol or methanol in a flask.

-

Cool the mixture in an ice bath to approximately 0-5 °C.

-

Prepare a solution of NaOH or KOH (e.g., 50% w/v aqueous solution) and add it dropwise to the stirred reaction mixture.[6][7]

-

Continue stirring the mixture in the ice bath for 2-4 hours. The reaction progress is often indicated by the formation of a precipitate.

-

After the initial stirring period, the reaction mixture may be kept at a low temperature (e.g., in a refrigerator) overnight to ensure complete precipitation.[7]

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral to pH paper. Further washing with a small amount of cold ethanol can also be performed.

-

Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

Data Presentation: Synthesis of Chalcone Derivatives

| Starting Ketone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | 4-Nitrobenzaldehyde | 30% NaOH | Ethanol | Overnight | - | [7] |

| Acetophenone | 4-Hydroxybenzaldehyde | 30% NaOH | Ethanol | Overnight | - | [7] |

| Acetophenone | 4-Chlorobenzaldehyde | 30% NaOH | Ethanol | Overnight | - | [7] |

| 2-Hydroxyacetophenone | 2'-Chlorobenzaldehyde | 50% NaOH | Ethanol | 5 | 66-81 | [7] |

| Substituted Acetophenone | 4-O-propargylated benzaldehyde | NaOH | Ethanol | 0.5 | - | [2] |

Note: The table presents data from similar Claisen-Schmidt condensations to illustrate typical reaction conditions and outcomes.

Experimental Workflow for Chalcone Synthesis

Caption: General workflow for the Claisen-Schmidt condensation.

III. Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Melting Point (m.p.): To check the purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch in the ketone and chalcone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

IV. Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.[8]

-

Benzene is a known carcinogen; handle with appropriate safety measures.

-

Concentrated acids and bases are highly corrosive. Avoid contact with skin and eyes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. eprints.utar.edu.my [eprints.utar.edu.my]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes and Protocols for 1-(2-Chlorophenyl)-2-phenylethanone in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the catalytic transformations involving 1-(2-Chlorophenyl)-2-phenylethanone, a deoxybenzoin derivative. Deoxybenzoins are valuable precursors for a variety of biologically and industrially significant compounds. The following sections detail catalytic methods for the asymmetric reduction and oxidation of this substrate, as well as its synthesis via catalytic cross-coupling reactions.

Application Note 1: Catalytic Asymmetric Reduction of this compound